Product packaging for Carbamazepine-d2,15N(Cat. No.:)

Carbamazepine-d2,15N

Cat. No.: B1162039
M. Wt: 239.27
Attention: For research use only. Not for human or veterinary use.
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Description

General Overview of Carbamazepine (B1668303) as a Model Compound for Advanced Research Methodologies

Carbamazepine, a widely studied anticonvulsant drug, has emerged as a model compound for the development and validation of new research methodologies. nih.govnih.gov Its complex metabolism and tendency to interact with other drugs make it an ideal candidate for testing the limits and capabilities of modern analytical techniques. researchgate.netmdpi.com Researchers frequently use Carbamazepine to explore new methods in areas such as in vitro-in vivo correlation, gastrointestinal simulation, and the analysis of trace concentrations of pharmaceuticals in various matrices. researchgate.netgoogle.com The extensive body of knowledge surrounding Carbamazepine provides a robust baseline against which new experimental approaches can be compared and validated. nih.gov

Rationale for Deuterium (B1214612) and Nitrogen-15 (B135050) Isotopic Labeling in Carbamazepine Research

The decision to label Carbamazepine with both deuterium (d2) and nitrogen-15 (15N) is a strategic one, designed to leverage the unique advantages of each isotope for sophisticated research applications.

The incorporation of deuterium is particularly useful for investigating the kinetic isotope effect (KIE). mdpi.com The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can lead to a slowing of metabolic reactions that involve the cleavage of this bond. princeton.educhemie-brunschwig.ch Studying these effects helps researchers understand which positions on the molecule are most susceptible to metabolic breakdown. This knowledge can be used to design new drug candidates with improved pharmacokinetic profiles, such as a longer half-life. mdpi.comprinceton.edu

Nitrogen-15 labeling is invaluable for pharmacokinetic studies, especially in scenarios of chronic drug administration. google.com It allows researchers to distinguish between a newly administered dose of the drug and the drug already present in a patient's system. medcentral.com This is critical for accurately determining how the body processes the drug over time. Furthermore, the ¹⁵N label provides a distinct mass shift in mass spectrometry analysis, aiding in the clear identification of the drug and its metabolites, and has been instrumental in studying drug interactions. mdpi.comscirp.org

The dual labeling in Carbamazepine-d2,15N creates a compound with a significant and specific mass difference from its unlabeled counterpart. This makes it an exceptional internal standard for quantitative analysis. In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to a sample to help quantify the amount of the substance of interest. sci-hub.se The distinct mass of this compound ensures that its signal in the mass spectrometer does not overlap with that of the unlabeled Carbamazepine or other molecules in the sample, leading to highly accurate and precise measurements.

A prime example of its application is in the therapeutic drug monitoring of other medications. For instance, this compound has been successfully used as an internal standard in the development of a highly sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS³) method for the quantification of the antifungal drug voriconazole (B182144) in human plasma. sci-hub.seprinceton.edu In this context, the stable isotope-labeled Carbamazepine ensures the reliability of the analytical results, a critical factor in clinical settings.

The following tables present detailed findings from a study that utilized this compound as an internal standard (IS) for the quantitative analysis of another compound using LC-MS³.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Ionization ModePositive ESI
MS³ Transition (m/z)240.3 → 196.3 → 181.3
Collision Energy (eV)20
Retention Time (min)3.89
Data sourced from a study on the quantification of voriconazole using LC-MS³. nih.govresearchgate.net

Table 2: Application of this compound as an Internal Standard

ApplicationMethodAnalyteRationale for Use
Quantitative AnalysisHPLC-MS³VoriconazoleThe stable isotope labels (d2 and 15N) provide a distinct mass shift, ensuring no interference with the analyte signal and allowing for precise and accurate quantification. Its extraction efficiency and retention behavior are similar to the analyte.
This table summarizes the use of this compound in a specific research application. sci-hub.seprinceton.edu

Properties

Molecular Formula

C₁₅H₁₀D₂N¹⁵NO

Molecular Weight

239.27

Synonyms

5H-Dibenz[b,f]azepine-5-carboxamide;  5-Carbamoyl-5H-dibenz[b,f]azepine-d2,15N;  Amizepin-d2,15N; 

Origin of Product

United States

Ii. Synthesis and Advanced Characterization of Carbamazepine D2,15n

Synthetic Methodologies for Isotopic Incorporation

The synthesis of dual-labeled carbamazepine (B1668303) is not a single-step reaction but rather a sequential process where deuteration and Nitrogen-15 (B135050) labeling are achieved through distinct, carefully planned stages.

The introduction of two deuterium (B1214612) atoms into the carbamazepine structure is typically targeted at the 10- and 11-positions of the dibenz[b,f]azepine core. This is accomplished by using a deuterated version of the precursor, iminostilbene (B142622). medchemexpress.comnih.gov A prevalent method involves the catalytic reduction of the double bond in iminostilbene (5H-dibenzo[b,f]azepine) using deuterium gas (D₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This reaction saturates the ethylene (B1197577) bridge, yielding 10,11-dideutero-10,11-dihydro-5H-dibenzo[b,f]azepine (iminostilbene-d2).

An alternative and more advanced strategy involves the palladium-catalyzed deuterodechlorination of specifically synthesized alkenyl chloride precursors. acs.org This method offers precise control over the location of deuterium incorporation and can achieve high yields with excellent levels of deuteration. acs.orgacs.org

The Nitrogen-15 isotope is incorporated into the carbamoyl (B1232498) group (-CONH₂) at the 5-position of the azepine ring. nih.gov This is generally achieved after the synthesis of the core dibenz[b,f]azepine structure. Two primary pathways are employed:

Reaction with ¹⁵N-Ammonia: The iminostilbene intermediate is first reacted with phosgene (B1210022) (COCl₂) to form the 5-chloroformyl derivative. chemicalbook.com This activated intermediate is then treated with ammonia (B1221849) labeled with Nitrogen-15 (¹⁵NH₃) to introduce the ¹⁵N-carbamoyl group. researchgate.net

Reaction with ¹⁵N-Potassium Cyanate (B1221674): A more direct method involves the reaction of the iminostilbene intermediate with potassium cyanate that has been enriched with Nitrogen-15 (KOC¹⁵N) in the presence of an acid like acetic acid. chemicalbook.com This approach directly attaches the ¹⁵N-labeled carbamoyl moiety to the azepine nitrogen.

To synthesize the dual-labeled Carbamazepine-d2,15N, a convergent synthetic strategy is employed. This involves combining the methodologies from the individual labeling processes in a logical sequence.

The most common approach begins with the preparation of the deuterated intermediate, 10,11-dideutero-10,11-dihydro-5H-dibenzo[b,f]azepine, as described in section 2.1.1. This deuterated precursor is then subjected to one of the ¹⁵N-labeling strategies outlined in section 2.1.2. For instance, the iminostilbene-d2 (B563433) intermediate is reacted with ¹⁵N-potassium cyanate to yield the final product, this compound. chemicalbook.com This multi-step process ensures the specific and high-efficiency incorporation of both deuterium and Nitrogen-15 isotopes into the target molecule.

Table 1: Comparison of Synthetic Strategies for Isotopic Labeling

IsotopeLabeling StrategyKey ReagentsPrecursor Molecule
Deuterium (-d2) Catalytic ReductionD₂ gas, Pd/C catalystIminostilbene
DeuterodechlorinationDeuterium source, Palladium catalystAlkenyl Chloride derivative
Nitrogen-15 (¹⁵N) Phosgene methodPhosgene, ¹⁵NH₃Iminostilbene
Cyanate methodKOC¹⁵N, Acetic AcidIminostilbene
Combined (d2,¹⁵N) Sequential SynthesisD₂ gas, KOC¹⁵NIminostilbene

Strategies for Nitrogen-15 (15N) Labeling

Isotopic Purity and Enrichment Assessment

Determining the isotopic enrichment and purity is a critical final step to validate the synthesis and ensure the suitability of this compound as an internal standard. Advanced analytical techniques are used to quantify the incorporation of each isotope. nih.govalfa-chemistry.com

Mass spectrometry (MS) is the primary technique for assessing deuterium enrichment. researchgate.net High-resolution mass spectrometry can distinguish between the unlabeled compound and its deuterated isotopologues based on their precise mass-to-charge (m/z) ratios. The mass spectrum of a successfully synthesized sample will show a molecular ion peak at M+2 relative to the ¹⁴N-unlabeled version, confirming the presence of two deuterium atoms. The relative intensities of the M, M+1, and M+2 peaks are used to calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. ¹H NMR is used to confirm the absence of proton signals at the 10- and 11-positions, verifying the location of the deuterium labels. Quantitative NMR (qNMR) can also be employed to determine the absolute content and purity of the labeled material. nih.gov

The enrichment of Nitrogen-15 is also readily determined by mass spectrometry. The incorporation of a ¹⁵N atom in place of the more common ¹⁴N atom results in a mass shift of one unit. Therefore, the dual-labeled this compound will exhibit a molecular ion peak at M+3 compared to the fully unlabeled (d0, ¹⁴N) parent drug. The isotopic distribution pattern in the mass spectrum allows for precise calculation of ¹⁵N enrichment. researchgate.net

Furthermore, ¹⁵N NMR spectroscopy is a powerful and direct method for characterizing ¹⁵N-labeled compounds. researchgate.net Two-dimensional NMR techniques, such as the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment, can definitively confirm the presence and connectivity of the ¹⁵N atom within the carbamoyl group by showing correlations to nearby protons. nih.govresearchgate.net This provides unambiguous structural confirmation and can be used for quantitative assessment of enrichment. researchgate.net

Table 2: Analytical Techniques for Isotopic Enrichment Assessment

TechniqueIsotope AssessedInformation Provided
Mass Spectrometry (MS) D, ¹⁵NIsotopic distribution, Percentage of enrichment, Molecular weight confirmation
¹H NMR Spectroscopy DConfirms location of deuterium labels by absence of proton signals
¹⁵N NMR Spectroscopy ¹⁵NDirect detection and quantification of Nitrogen-15
¹H-¹⁵N HMBC Spectroscopy ¹⁵NConfirms location and connectivity of the Nitrogen-15 atom
Quantitative NMR (qNMR) D, ¹⁵NDetermines absolute content and chemical purity of the final compound

Analysis of Isotopic Homogeneity

The analysis of isotopic homogeneity is a critical step to ensure that the deuterium (d2) and nitrogen-15 (15N) labels are uniformly distributed within the batch of the synthesized this compound. This uniformity is vital for its application as an internal standard, where a consistent and predictable response is necessary for accurate quantification of the unlabeled drug.

Mass spectrometry is the primary technique for assessing isotopic purity and homogeneity. By analyzing the mass distribution of the compound, the percentage of molecules containing the desired isotopic labels can be determined. A certificate of analysis for a batch of this compound reported an isotopic purity of over 95%, with a specific distribution showing d2 at 5.12% and d3 at 94.64%, indicating a high degree of labeling. lgcstandards.com The presence of d3 suggests that in some molecules, an additional non-intended deuterium atom has been incorporated. The analysis also confirmed that the d0 (unlabeled) species was negligible at 0.00%. lgcstandards.com This detailed isotopic distribution is crucial for correcting for any potential isotopic interferences in quantitative assays.

Advanced Structural Elucidation and Impurity Profiling

In the case of this compound, ¹H NMR spectra are used to confirm the position of the deuterium labels. The absence or significant reduction of signals corresponding to the protons at the deuterated positions provides direct evidence of successful labeling. For carbamazepine, the protons on the dibenz[b,f]azepine ring and the amide group are characteristic. The incorporation of deuterium would lead to changes in the corresponding signals in the ¹H NMR spectrum. chemicalbook.com

Furthermore, two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can be particularly informative. These experiments reveal correlations between the ¹⁵N nucleus and protons that are two or three bonds away, confirming the location of the ¹⁵N label within the amide group of the carbamazepine structure. researchgate.netnih.gov Such analyses have also been used to study the conformational dynamics of carbamazepine in solution. researchgate.netnih.gov The conformity of the NMR data to the expected structure is a key quality control parameter. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which serves as a definitive confirmation of the molecular formula of this compound. The theoretical molecular weight of this compound (C₁₅H₁₀D₂¹⁵NO) is 239.27. lgcstandards.compharmaffiliates.com HRMS can verify this mass with high precision, distinguishing it from other potential elemental compositions.

HRMS is also instrumental in identifying and quantifying isotopic impurities. It can resolve the signals of this compound from its unlabeled counterpart (Carbamazepine, C₁₅H₁₂N₂O, MW: 236.27) and other isotopologues with varying numbers of deuterium atoms. pharmaffiliates.comsemanticscholar.org This capability is crucial for ensuring the isotopic purity of the standard. Tandem mass spectrometry (MS/MS or MS³) experiments can further elucidate the structure by analyzing the fragmentation patterns. For this compound, specific transitions are monitored, such as the fragmentation of the precursor ion at m/z 240.1 to product ions at m/z 196.2 and subsequently to m/z 181.2. semanticscholar.org These fragmentation patterns are unique to the labeled compound and provide an additional layer of structural confirmation and specificity in quantitative methods. semanticscholar.orgnih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved ValueReference
Molecular FormulaC₁₅H₁₀D₂¹⁵NO lgcstandards.com
Theoretical Molecular Weight239.27 lgcstandards.compharmaffiliates.com
Isotopic Purity>95% lgcstandards.com
MS³ Transitionm/z 240.1 → 196.2 → 181.2 semanticscholar.org

This table is interactive. Click on the headers to sort the data.

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to assess the chemical purity of the synthesized this compound. These methods separate the main compound from any structurally related impurities or by-products from the synthesis.

HPLC methods for carbamazepine analysis typically utilize a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netfabad.org.tr Detection is commonly performed using a UV detector at a wavelength around 220 nm. fabad.org.tr A certificate of analysis for a batch of this compound reported an HPLC purity of 99.82% at 220 nm, indicating a very low level of chemical impurities. lgcstandards.com The validation of such HPLC methods includes assessing parameters like linearity, precision, accuracy, and the limit of detection and quantification to ensure reliable results. researchgate.netfabad.org.tr The retention time of the labeled compound is expected to be very similar to the unlabeled carbamazepine under the same chromatographic conditions. researchgate.net

Table 2: Chromatographic Purity Data for this compound

Analytical TechniquePurity ResultConditionsReference
HPLC99.82%220 nm lgcstandards.com
TLCSingle Spot, Rf = 0.70SiO₂; Dichloromethane : Methanol = 9 : 1 lgcstandards.com

This table is interactive. Click on the headers to sort the data.

Iii. Analytical Methodologies Utilizing Carbamazepine D2,15n As a Research Standard

Principles and Applications of Stable Isotope Internal Standards in Quantitative Analytical Chemistry

The fundamental principle behind using a stable isotope internal standard is its chemical and physical similarity to the analyte of interest. wuxiapptec.comchromatographyonline.com By introducing a known quantity of the SIL-IS, such as Carbamazepine-d2,15N, into a sample at an early stage of preparation, it can effectively mimic the behavior of the target analyte throughout the entire analytical process. wuxiapptec.comscioninstruments.com This includes extraction, handling, and analysis, thereby compensating for variations that can lead to inaccurate quantification. scioninstruments.commusechem.com

The core of quantitative analysis lies in establishing a reliable relationship between the instrument's response and the concentration of the analyte. nih.gov An internal standard is a compound added in a constant amount to all samples, including calibration standards and quality controls. chromatographyonline.com Quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone. wuxiapptec.comscioninstruments.com This ratiometric approach significantly improves the accuracy and precision of the measurement. wuxiapptec.comhelsinki.fi

The ideal internal standard is a stable isotope-labeled version of the analyte. chromatographyonline.comrestek.com Because SIL-IS, like this compound, are chemically almost identical to their unlabeled counterparts, they exhibit nearly the same behavior during sample preparation and analysis. waters.comnih.gov This ensures that any loss of analyte during extraction or fluctuations in instrument response will be mirrored by the SIL-IS. wuxiapptec.com The use of a SIL-IS is widely considered the gold standard for correcting variability and enhancing the reliability of quantitative results. restek.comscispace.com

Biological and environmental samples are often complex mixtures containing various components that can interfere with the analysis. These "matrix effects" can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. wuxiapptec.comwaters.com A key advantage of using a SIL-IS is its ability to compensate for these matrix effects. lgcstandards.commyadlm.org Since the SIL-IS and the analyte co-elute chromatographically and have nearly identical ionization efficiencies, they are affected by matrix interferences to the same extent. wuxiapptec.comwaters.com This co-elution is crucial; even slight differences in retention time, sometimes observed with deuterium-labeled standards, can lead to differential matrix effects and compromise quantification accuracy. waters.comresearchgate.net

Furthermore, sample loss can occur at various stages of the analytical workflow, from extraction and cleanup to transfer steps. wuxiapptec.com By adding the SIL-IS at the beginning of the sample preparation process, any physical loss of the sample will affect both the analyte and the internal standard proportionally. scioninstruments.comnih.gov The constant ratio of their signals helps to correct for these losses, ensuring that the final calculated concentration accurately reflects the amount of analyte originally present in the sample. musechem.com

Role in Calibration and Quantification Accuracy

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust and sensitive LC-MS/MS methods is crucial for the accurate quantification of compounds like carbamazepine (B1668303) in various matrices. The use of this compound as an internal standard is integral to this process, ensuring high-quality data. mdpi.comx-mol.net

The separation of carbamazepine and its internal standard from other matrix components is a critical step. Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution. A common approach involves using a C18 column, which is well-suited for retaining and separating compounds like carbamazepine. mdpi.comresearchgate.net

Research has demonstrated successful separation using a gradient elution with a mobile phase consisting of two solvents. mdpi.comx-mol.net For instance, a method utilized a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). mdpi.comnih.gov This gradient elution, combined with a suitable UPLC column, can achieve good peak shapes and retention for both carbamazepine and this compound. mdpi.com

Table 1: Example UPLC Parameters for Carbamazepine Analysis
ParameterValueReference
Chromatography SystemShimadzu UFLC XR mdpi.comx-mol.net
ColumnACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) mdpi.comnih.gov
Mobile Phase A0.1% formic acid in water mdpi.comnih.gov
Mobile Phase B0.1% formic acid in acetonitrile mdpi.comnih.gov
Flow Rate0.25 mL/min mdpi.comnih.gov
Column Temperature40 °C mdpi.com
Run Time7 min mdpi.comx-mol.net

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The optimization of MS/MS parameters begins with selecting the appropriate ionization mode. For carbamazepine and its labeled internal standard, positive electrospray ionization (ESI+) is commonly used as it provides a strong signal. tsijournals.com

The next step is to identify the precursor and product ions for both the analyte and the internal standard. This is achieved by infusing a standard solution of each compound into the mass spectrometer. For carbamazepine, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. jst.go.jp Collision-induced dissociation (CID) is then used to fragment the precursor ion, and the most abundant and stable fragment ion is selected as the product ion for quantification. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). google.com

For carbamazepine, a common SRM transition is from the precursor ion at m/z 237.1 to a product ion at m/z 194.0. jst.go.jpsci-hub.se Correspondingly, for this compound, the transition would be from m/z 240.1 to m/z 196.2. mdpi.com

Table 2: SRM Transitions for Carbamazepine and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Carbamazepine237.0220.1 mdpi.com
This compound240.1196.2 mdpi.com
Carbamazepine237.1194.0 jst.go.jpsci-hub.se

For even greater selectivity and to further reduce background noise, a technique known as LC-MS³ can be employed. mdpi.com This method involves an additional fragmentation step. In an MS³ experiment, the precursor ion is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2) to produce product ions. One of these product ions is then isolated in the ion trap (Q3) and subjected to further fragmentation to generate second-generation product ions. mdpi.comresearchgate.net

This additional fragmentation step significantly enhances the selectivity of the analysis, as it is highly unlikely that an interfering compound will have the same precursor ion, the same first-generation product ion, and the same second-generation product ion as the analyte of interest. mdpi.com Studies have shown that LC-MS³ methods can offer improved sensitivity and signal-to-noise ratios compared to conventional LC-MS/MS (MRM) methods for the analysis of carbamazepine. mdpi.commdpi.com

For carbamazepine, an MS³ transition could be m/z 237.0 → 220.1 → 192.2. mdpi.com For its internal standard, this compound, the corresponding MS³ transition would be m/z 240.1 → 196.2 → 181.2. mdpi.comnih.gov The improved selectivity of the MS³ technique makes it a powerful tool for analyzing complex samples where matrix interference is a significant concern. mdpi.com

Table 3: Comparison of MS/MS and MS³ Transitions
CompoundMS/MS (MRM) Transition (m/z)MS³ Transition (m/z)Reference
Carbamazepine237.0 → 220.1237.0 → 220.1 → 192.2 mdpi.com
This compound240.1 → 196.2240.1 → 196.2 → 181.2 mdpi.com

Tandem Mass Spectrometry (MS/MS) Optimization (e.g., ionization modes, fragmentation patterns, Selected Reaction Monitoring (SRM) transitions)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying compounds. However, the analysis of carbamazepine often requires a derivatization step to enhance its volatility for reliable GC analysis. core.ac.uk this compound is an ideal internal standard in these methods, as it behaves nearly identically to the unlabeled analyte during derivatization and chromatographic separation, but is distinguishable by the mass spectrometer due to its higher mass.

Due to its low volatility, carbamazepine typically requires derivatization to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. core.ac.uk This chemical modification is essential for achieving reliable and responsive peak areas and shapes. core.ac.uk

A common derivatization technique is silylation, which involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. researchgate.nettandfonline.comcapes.gov.br Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS) have been successfully used to create TMS derivatives of carbamazepine. researchgate.nettandfonline.comcapes.gov.br This process is a prerequisite for the GC-MS based analysis of polar compounds as it reduces analyte polarity and increases thermal stability. gcms.cz Other derivatization approaches include the use of pentafluorobenzyl bromide (PFB-Br) in an acetone (B3395972) medium. mdpi.com

It is important to note that derivatization can be a labor-intensive and time-consuming process that may introduce potential for contamination and errors. core.ac.ukchromatographyonline.com The use of an internal standard like this compound is critical to mitigate these potential inaccuracies.

In GC-MS, following chromatographic separation, the analyte molecules are ionized before being detected by the mass spectrometer. The two most common ionization techniques are Electron Ionization (EI) and Chemical Ionization (CI). researchgate.netazom.com

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. azom.com This fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification by comparing it to spectral libraries. azom.comamazonaws.com However, the molecular ion (the ion of the intact molecule) is often weak or absent in EI spectra, which can make it difficult to determine the molecular weight of an unknown compound. azom.comchromatographyonline.com

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduction. azom.comnih.gov This results in less fragmentation and a more prominent molecular ion, which aids in confirming the molecular weight. azom.comamazonaws.com Negative Chemical Ionization (NCI) can offer higher selectivity and sensitivity for certain compounds. nih.gov

The choice between EI and CI depends on the analytical goal. EI is excellent for identification via library searching, while CI is preferred for confirming molecular weight and can offer higher selectivity. amazonaws.comnih.gov In quantitative studies using this compound as an internal standard, selected ion monitoring (SIM) is often employed in either EI or CI mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the standard. nih.gov For example, in an LC-MS/MS method (which shares ionization principles), the transition of m/z 237.0→220.1 was used for carbamazepine, while m/z 240.1→196.2 was used for this compound. mdpi.com

Sample Derivatization Techniques for GC-MS Analysis

Other Chromatographic and Spectrometric Techniques for Quantitative Analysis

Beyond GC-MS, several other analytical methods are routinely used for the quantification of carbamazepine, where an internal standard like this compound is invaluable.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of carbamazepine in various matrices, including plasma and pharmaceutical formulations. ijcsrr.orgjchemrev.commdpi.com This method separates compounds based on their interaction with a stationary phase (column) and a liquid mobile phase. dergipark.org.tr

The use of an internal standard is a common practice in HPLC-UV methods to ensure accuracy and precision. dergipark.org.trnih.gov While this compound is ideal, other compounds like propylparaben, chlorpromazine, and 10,11-dihydrocarbamazepine (B140432) have also been used as internal standards in carbamazepine assays. dergipark.org.trnih.govmdpi.com

A typical HPLC-UV method for carbamazepine involves:

Sample Preparation: This can range from simple protein precipitation with methanol (B129727) or acetonitrile to more complex liquid-liquid or solid-phase extraction. mdpi.comdergipark.org.trmdpi.com

Chromatographic Separation: Reversed-phase columns, such as C8 or C18, are commonly used. jchemrev.comdergipark.org.trnih.gov The mobile phase is typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and organic solvents such as acetonitrile and/or methanol. dergipark.org.trnih.govmdpi.com

UV Detection: The detection wavelength for carbamazepine is often set around 284-285 nm, where it exhibits strong absorbance. nih.govinnovareacademics.inscholarsresearchlibrary.com Other wavelengths, such as 210 nm, 220 nm, and 230 nm, have also been reported. dergipark.org.trmdpi.comthermoscientific.com

The table below summarizes parameters from various HPLC-UV methods developed for carbamazepine analysis.

Parameter Dural et al. (2019) dergipark.org.tr Al-Aani & Al-Rekabi (2012) nih.gov Fortuna et al. (2010) dergipark.org.tr Dordević et al. (2009) dergipark.org.tr
Column C18 (150x3.9 mm, 5 µm)µ-Bondapak C18 (150 mm x 4.6 mm)C18 (55 mm x 4 mm)Reversed-phase C18
Mobile Phase 20 mM KH2PO4, acetonitrile, methanol (6:3:1, v/v/v)Methanol and water (1:1, v/v)Water, methanol, acetonitrile (64:30:6, v/v/v)Methanol, water, acetic acid (65:34:1, v/v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm285 nm235 nm285 nm
Internal Standard ChlorpromazinePropylparabenNot SpecifiedNot Specified
Linearity Range 0.5 - 40 µg/mL0.5 - 40 µg/mL0.05 - 30 µg/mL0.1 - 5 µg/mL
Run Time ≤ 5 min15 min9 min5 min

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective alternative for the quantification of carbamazepine. ijpsr.comijpsonline.com In HPTLC, a sample is applied as a spot or band on a high-performance layer of sorbent (like silica (B1680970) gel 60 F254) on a glass or aluminum plate. ijpsr.comijpsr.com The plate is then developed in a chamber with a suitable mobile phase. ijpsr.com

Quantification is achieved by densitometric analysis, where the absorbance of the separated spots is measured at a specific wavelength. ijpsr.comresearchgate.net For carbamazepine, this is often done at wavelengths like 239 nm or 285 nm. ijpsr.comresearchgate.net The use of an internal standard, such as carbamazepine itself in a different sample matrix or another suitable compound, can improve the accuracy and precision of the HPTLC method. wjpr.netwisdomlib.orgresearchgate.net

The table below details findings from HPTLC methods for carbamazepine quantification.

Parameter Patil & Chaudhari (2018) ijpsr.comijpsr.com Jain et al. (2011) researchgate.netnih.gov
Stationary Phase Silica gel 60 F254 TLC plateSilica gel 60 F254 TLC plate
Mobile Phase Ethyl acetate: Methanol (9:1 v/v)Ethyl acetate-toluene-methanol (5:4:1 v/v/v)
Detection Wavelength 239 nm285 nm
Linearity Range 100 - 600 ng/spot100 - 600 ng/spot
Limit of Quantification (LOQ) 45.696 ng/spot50.44 ng/spot
Retention Factor (Rf) 0.78 ± 0.00520.47 ± 0.01

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of carbamazepine in bulk drug and pharmaceutical formulations. innovareacademics.inscholarsresearchlibrary.comijpsjournal.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration (Beer's Law). scholarsresearchlibrary.com

For carbamazepine, the maximum absorbance (λmax) is typically observed around 284-286 nm in solvents like methanol or after dilution with distilled water. innovareacademics.inscholarsresearchlibrary.cominnovareacademics.in The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness. scholarsresearchlibrary.cominnovareacademics.in

More advanced spectrophotometric methods have also been developed. These include indirect methods based on the reaction of carbamazepine with a brominating agent. epu.edu.iqepu.edu.iqresearchgate.net In these methods, a known excess of bromine reacts with carbamazepine. The unreacted bromine is then reacted with a dye like methylene (B1212753) blue or cresol (B1669610) red, and the change in absorbance is measured. epu.edu.iqepu.edu.iqresearchgate.net Another approach involves the development of derivative spectrophotometry, which can help in resolving overlapping spectra in mixtures. analis.com.my Although an internal standard is not typically used in direct UV-Vis spectrophotometry, its application in more complex spectrophotometric procedures or when extensive sample preparation is required could enhance the reliability of the results.

The table below showcases the validation parameters of several UV-Vis spectrophotometric methods for carbamazepine.

Parameter Mawazi et al. (2019) innovareacademics.in Borse & Mulgund (2015) scholarsresearchlibrary.com Zadbuke et al. (2016) innovareacademics.in
Solvent Methanol/Distilled WaterMethanol/Distilled WaterMethanol/Distilled Water
λmax 286 nm284 nm284 nm
Linearity Range 2 - 12 µg/mL8 - 18 µg/mLNot Specified
Correlation Coefficient (R²) 0.99920.999Not Specified
Accuracy (% Recovery) Within 100±2%Not SpecifiedNot Specified

High-Performance Thin-Layer Chromatography (HPTLC) Applications

Rigorous Method Validation Parameters for this compound Assays

Method validation for assays employing this compound is a comprehensive evaluation designed to confirm that the analytical procedure is suitable for its intended use. This process involves a series of experiments to assess performance characteristics such as specificity, linearity, accuracy, precision, and robustness.

Specificity and selectivity are fundamental to a reliable bioanalytical method. These studies ensure that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix, such as metabolites, impurities, or other co-administered drugs. In the context of assays using this compound, this involves demonstrating that the chromatographic system can separate carbamazepine and its internal standard from any potential interfering substances.

In one such study utilizing a high-performance liquid chromatography tandem mass spectrometry cubed (HPLC-MS³) method, the assay was found to be free of significant interference at the retention times for both the target analyte and this compound. researchgate.net Chromatograms of blank plasma samples showed no enhancement in the response for either compound, indicating a negligible carry-over effect. researchgate.net Furthermore, no cross-talk between the mass spectrometry channels was observed in plasma samples, confirming the high selectivity of the method. researchgate.net The retention times for carbamazepine and this compound are typically distinct, allowing for their clear separation and quantification. nih.gov

Linearity studies are performed to verify that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The range of this curve, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), defines the concentrations for which the method is considered accurate and precise.

For assays involving this compound as an internal standard, linearity is typically established with a high degree of correlation. For instance, a validated HPLC-MS³ method for the quantification of an analyte using this compound demonstrated excellent linearity over a concentration range of 0.25 to 20 µg/mL, with a correlation coefficient (r²) of 0.9996. researchgate.netnih.gov Another study reported a linear range of 0.5 to 16 µg/mL with a correlation coefficient of 0.999. innovareacademics.inresearchgate.net The International Conference on Harmonisation (ICH) guidelines recommend a minimum of five concentration levels to establish linearity. researchgate.net

The following table summarizes the linearity and calibration range data from various studies:

Table 1: Linearity and Calibration Range Data
Analytical Method Calibration Range (µg/mL) Correlation Coefficient (r or r²) Reference
HPLC-MS³ 0.25 - 20 r² = 0.9996 researchgate.netnih.gov
HPLC-PDA 0.5 - 16 r = 0.999 innovareacademics.inresearchgate.net
HPLC-UV 0.1 - 5 --- dergipark.org.tr
HPLC-UV 0.05 - 30 --- dergipark.org.tr
RP-HPLC 0.25 - 25 r = 0.9995 fabad.org.tr
HPLC 0.2 - 25 r > 0.995 nih.gov
LC-MS/MS 50-fold range r² > 0.997 nih.gov

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for ensuring the reliability of quantitative data. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

In studies utilizing this compound, the accuracy and precision are typically well within the accepted limits set by regulatory guidelines (e.g., ±15% for accuracy, and a relative standard deviation (RSD) of ≤15% for precision). For example, an HPLC-MS³ method showed intra- and inter-day precision (RSD) to be within 8.72%, and accuracies (relative error, RE) ranging from 2.63% to 5.45% at three different concentrations. nih.gov Another study reported intra- and inter-day precision with an RSD below 7.96% and accuracy ranging from 92.09% to 108.5%. nih.gov

The following table provides a summary of accuracy and precision data from various studies:

Table 2: Accuracy and Precision Data
Analytical Method Parameter Low QC Medium QC High QC Reference
HPLC-MS³ Intra-day Precision (%RSD) < 8.72 < 8.72 < 8.72 nih.gov
Inter-day Precision (%RSD) < 8.72 < 8.72 < 8.72 nih.gov
Intra-day Accuracy (%RE) 2.63 - 5.45 2.63 - 5.45 2.63 - 5.45 nih.gov
Inter-day Accuracy (%RE) 2.63 - 5.45 2.63 - 5.45 2.63 - 5.45 nih.gov
HPLC Intra-day Precision (%RSD) < 7.96 < 7.96 < 7.96 nih.gov
Inter-day Precision (%RSD) < 7.96 < 7.96 < 7.96 nih.gov
Accuracy (%) 92.09 - 108.5 92.09 - 108.5 92.09 - 108.5 nih.gov
LC-MS/MS Intra-day Precision (%CV) 4.0 - 8.2 4.0 - 8.2 4.0 - 8.2 nih.gov
Inter-day Precision (%CV) 6.7 - 12.0 6.7 - 12.0 6.7 - 12.0 nih.gov
Accuracy (%) 85.2 - 107 85.2 - 107 85.2 - 107 nih.gov

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. The LOQ is often the lowest point on the calibration curve.

For methods analyzing carbamazepine, the LOD and LOQ are determined to ensure the sensitivity of the assay. In one HPLC-PDA method, the LOD for carbamazepine was 0.2 µg/mL and the LOQ was 0.5 µg/mL, with an accuracy of 101.94% and precision of 96.56% at the LOD, and 100.31% accuracy and 92.5% precision at the LOQ. innovareacademics.in Another study using RP-HPLC reported an LOD of approximately 0.05 µg/mL and an LOQ of 0.07 µg/mL. fabad.org.tr

The following table summarizes LOD and LOQ values from different studies:

Table 3: LOD and LOQ Data
Analytical Method LOD (µg/mL) LOQ (µg/mL) Reference
HPLC-PDA 0.2 0.5 innovareacademics.in
RP-HPLC ~0.05 0.07 fabad.org.tr
HPLC-UV --- 0.237 (serum) dergipark.org.tr
HPLC-UV --- 0.05 dergipark.org.tr
HPLC-UV --- 0.125 dergipark.org.tr
HPLC-UV --- 0.1 dergipark.org.tr

Recovery experiments are conducted to determine the efficiency of the sample extraction process. The matrix effect evaluates the influence of co-eluting, interfering substances from the sample matrix on the ionization of the analyte, which can lead to signal suppression or enhancement. The use of an isotope-labeled internal standard like this compound is crucial for compensating for these effects. nih.gov

The matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. In a study using an HPLC-MS³ method with this compound, no significant signal suppression or enhancement was observed, and the recoveries were within the accepted limits of 85-115%. nih.gov The recoveries were also found to be repeatable across the concentration range studied. nih.govresearchgate.net Another study reported mean recoveries for carbamazepine from serum and saliva as 97.59% and 92.30%, respectively. nih.gov

The following table presents recovery and matrix effect data from a representative study:

Table 4: Recovery and Matrix Effect Data for Voriconazole (B182144) using this compound as Internal Standard
QC Level (µg/mL) Matrix Effects (%) Recovery (%) Reference
0.5 99.6 ± 4.5 107.2 ± 7.7 researchgate.net
2.5 100.4 ± 5.6 103.6 ± 5.7 researchgate.net
16 107.2 ± 2.8 96.1 ± 6.0 researchgate.net

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, on the other hand, assesses the reproducibility of the method under different conditions, such as by different analysts, on different instruments, or in different laboratories.

For chromatographic methods, robustness is often evaluated by making minor changes to parameters like mobile phase composition, pH, flow rate, and column temperature. scribd.com The International Conference on Harmonization (ICH) guidelines provide a framework for conducting these tests. researchgate.net While specific data for robustness and ruggedness testing of assays explicitly using this compound is not detailed in the provided results, these are standard components of a comprehensive method validation process. The consistency of results across different studies suggests a degree of ruggedness in the analytical approaches for carbamazepine.

Iv. Advanced Research Applications of Carbamazepine D2,15n in Chemical and Environmental Sciences

Mechanistic Drug Metabolism Studies (In Vitro and Non-Human Models)

In the field of pharmacology and toxicology, understanding how a drug is metabolized is critical for evaluating its efficacy and potential for toxicity. Carbamazepine-d2,15N serves as a powerful probe in non-human and in vitro models to investigate the intricate biotransformation pathways of Carbamazepine (B1668303).

The primary advantage of using this compound is its function as an isotopic tracer. When introduced into an in vitro system, such as liver microsomes, or administered to non-human models, the labeled compound follows the same metabolic routes as its unlabeled counterpart. nih.govnih.gov The key metabolic pathway for Carbamazepine is its conversion to the active metabolite, Carbamazepine-10,11-epoxide, a reaction primarily catalyzed by the Cytochrome P450 enzyme CYP3A4. pharmgkb.orgmdpi.com This epoxide is then hydrolyzed by microsomal epoxide hydrolase (EPHX1) to the inactive 10,11-trans-dihydrodiol metabolite. mdpi.comresearchgate.net Other minor pathways include hydroxylation at various positions on the molecule. pharmgkb.orgd-nb.info

By using this compound and analyzing samples with mass spectrometry, researchers can unequivocally track the flow of the labeled atoms through these pathways. The resulting metabolites will also contain the isotopic labels, allowing for clear differentiation from endogenous molecules and confident mapping of the metabolic network. Studies using 15N-labeled Carbamazepine have been instrumental in determining the kinetics and induction of these pathways in various therapeutic scenarios. nih.govnih.gov

Table 1: Major Metabolic Pathways of Carbamazepine

Parent Compound Primary Metabolite Key Enzyme(s) Subsequent Metabolite
Carbamazepine Carbamazepine-10,11-epoxide (CBZ-E) CYP3A4, CYP2C8 pharmgkb.orgmdpi.com 10,11-Dihydroxycarbamazepine (CBZ-diol)
Carbamazepine 3-Hydroxycarbamazepine (3-OH-CBZ) CYP2B6, CYP3A4 drugbank.com 2,3-Dihydroxycarbamazepine
Carbamazepine 2-Hydroxycarbamazepine (2-OH-CBZ) Multiple CYPs drugbank.com 2-Hydroxyiminostilbene

The identification of novel or low-abundance metabolites in complex biological samples is a significant analytical challenge. Isotopic fingerprinting with this compound simplifies this process immensely. In a mass spectrum, the labeled parent drug and its unlabeled counterpart (if co-administered) appear as a distinct doublet, separated by the mass difference of the incorporated isotopes.

This characteristic pattern, or "isotopic fingerprint," is propagated to all of its metabolites. nih.gov When analyzing a sample, researchers can screen the data for these specific mass doublets. Any detected pair of signals with the expected mass difference is a strong candidate for a drug-related metabolite, drastically reducing the number of false positives and facilitating the structural elucidation of previously unknown compounds. researchgate.netdoi.org This technique is highly effective for profiling the complete chemical transformations of the drug within a biological system.

This compound is an ideal internal standard for studies of enzyme kinetics. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss and matrix effects. This allows for highly accurate quantification of the rate of metabolite formation by specific enzymes, such as those in the Cytochrome P450 superfamily. nih.gov

The metabolism of Carbamazepine is primarily handled by CYP3A4, with contributions from CYP2C8, CYP2B6, and CYP3A5. pharmgkb.orgdrugbank.comnih.gov In vitro studies using animal liver microsomes and recombinant P450 enzymes rely on labeled standards like this compound to determine key kinetic parameters (e.g., Km and Vmax). drugbank.com

Furthermore, the presence of deuterium (B1214612) atoms at a site of metabolism can lead to a kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. researchgate.net Observing a KIE can provide powerful mechanistic insights, helping to identify the rate-limiting step in an enzymatic reaction. This information is crucial for understanding how genetic polymorphisms or co-administered drugs might affect the metabolic rate.

Table 2: Key Cytochrome P450 Enzymes in Carbamazepine Metabolism

Enzyme Role in Carbamazepine Metabolism
CYP3A4 Major enzyme responsible for forming the active metabolite Carbamazepine-10,11-epoxide. pharmgkb.orgmdpi.com Also involved in forming hydroxylated metabolites. drugbank.comnih.gov
CYP2C8 Plays a secondary role in the formation of Carbamazepine-10,11-epoxide. pharmgkb.orgmdpi.com
CYP2B6 Contributes to the formation of 3-Hydroxycarbamazepine. drugbank.com
CYP3A5 May contribute to epoxide formation, showing similar substrate specificity to CYP3A4. pharmgkb.orgnih.gov

Carbamazepine is a potent inducer of CYP3A4, meaning it can increase the metabolic rate of itself (auto-induction) and other drugs cleared by this enzyme. d-nb.infonih.gov This property creates a high potential for drug-drug interactions. In vitro studies using human or animal liver microsomes are essential for predicting these interactions.

By incubating microsomes with this compound and a test compound, researchers can precisely measure changes in the formation of labeled metabolites. If a co-incubated drug inhibits a metabolic pathway, the rate of formation of the corresponding labeled metabolite will decrease. Conversely, if a drug induces the expression of a metabolizing enzyme, pre-treatment with that drug will lead to an increased rate of metabolism of the labeled Carbamazepine. nih.gov The stable isotope label ensures that the measurements are accurate and not confounded by the presence of the other drug or its metabolites. researchgate.net

Investigation of Enzyme Kinetics and Isotope Effects (e.g., Cytochrome P450 pathways in animal microsomes)

Environmental Fate and Degradation Investigations

The widespread use of pharmaceuticals has led to their detection as micropollutants in the environment. Carbamazepine is frequently found in wastewater effluents, surface water, and even groundwater due to its high persistence and poor removal in conventional wastewater treatment plants. researchgate.netmdpi.com Understanding its environmental behavior is crucial for assessing ecological risk.

Carbamazepine is known to be resistant to biodegradation and has a low tendency to adsorb to sediment or sludge, contributing to its persistence in aquatic environments. researchgate.netsfei.org Its half-life in aquatic ecosystems can range from months to nearly a year. sfei.org To accurately study its persistence and degradation rates, researchers conduct spiking experiments where a known amount of the compound is added to an environmental sample (e.g., river water, soil slurry, or a bioreactor).

Using this compound as the spiked substance provides a significant advantage. The labeled compound can be quantified with high precision even at environmentally relevant concentrations (ng/L to µg/L range), and it can be distinguished from any pre-existing background of unlabeled Carbamazepine in the sample. nih.gov This allows for the unambiguous determination of degradation kinetics (e.g., photolysis, hydrolysis, or biodegradation rates) in various environmental compartments, leading to more reliable models of its environmental fate and persistence. researchgate.net

Table 3: Environmental Persistence Characteristics of Carbamazepine

Environmental Compartment Finding Citation
Wastewater Treatment Plants (WWTPs) Removal is typically poor, often less than 10%. Effluent is a major source of environmental contamination. mdpi.com
Aquatic Ecosystems Resistant to microbial degradation and has low adsorption to sediment. sfei.org
Aquatic Half-Life Reported to range from 63 to 328 days. sfei.org
Status Proposed as a persistent anthropogenic marker to assess water quality and treatment efficiency. researchgate.netmdpi.com

Identification of Degradation Products and Transformation Pathways (e.g., photolysis, microbial degradation)

The use of isotopically labeled carbamazepine, such as this compound, is instrumental in elucidating the complex degradation and transformation pathways of the parent compound in the environment. These studies often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the formation of various byproducts under different conditions. capes.gov.br

Photolysis: Under photolytic conditions, particularly with UV-C irradiation, carbamazepine degrades, though complete mineralization does not typically occur. researchgate.net The primary transformation products identified during photolysis often include acridine (B1665455). researchgate.netcore.ac.uk Studies have shown that while the parent carbamazepine may be degraded, the resulting transformation products can sometimes exhibit greater toxicity than the original compound. core.ac.uk For instance, research has identified several degradation products formed during UV photolysis, with acridine and acridone (B373769) being notable examples. core.ac.uk The degradation rate can be influenced by factors such as pH and the presence of radical scavengers. researchgate.net Advanced oxidation processes (AOPs), which often involve photolysis, show similar degradation pathways for carbamazepine. nih.govresearchgate.net

Microbial Degradation: Microbial processes play a significant role in the transformation of carbamazepine in various environmental compartments. Fungi, such as Trametes versicolor, have demonstrated the ability to degrade carbamazepine, producing metabolites like 10,11-dihydro-10,11-dihydroxy-CBZ, 10,11-epoxy-CBZ, acridone, and acridine. nih.gov Similarly, the fungus Trichoderma harzianum has shown capability in degrading carbamazepine. unibas.it Bacterial degradation has also been observed. For instance, Pseudomonas sp. can biodegrade carbamazepine. nih.gov In soil environments, microbial activity leads to the formation of intermediates including 10,11-dihydro-10-hydroxycarbamazepine and carbamazepine-10,11-epoxide. capes.gov.br The presence of a plant rhizosphere, as with basil, can enhance the degradation of carbamazepine and its metabolites in soil. mdpi.com

A variety of transformation products have been identified across different degradation processes.

Identified Degradation Products of Carbamazepine

Degradation Process Identified Products Reference
Photolysis Acridine, Acridone researchgate.netcore.ac.uk
Microbial (Fungi) 10,11-dihydro-10,11-dihydroxy-CBZ, 10,11-epoxy-CBZ, Acridone, Acridine nih.gov
Microbial (Bacteria) Various transformation products nih.govresearchgate.net
Soil Biotransformation 10,11-dihydro-10-hydroxycarbamazepine, Carbamazepine-10,11-epoxide, Acridone-N-carbaldehyde, 4-aldehyde-9-acridone, Acridine capes.gov.br

Tracing this compound in Aquatic and Terrestrial Ecosystems (e.g., wastewater, soil, plants)

The persistence of carbamazepine in the environment makes it a useful anthropogenic marker for water quality assessment. mdpi.com Its frequent detection in wastewater treatment plant (WWTP) effluents, surface water, and even groundwater highlights its resistance to conventional treatment processes. mdpi.comencyclopedia.pub

Wastewater and Aquatic Systems: Carbamazepine is consistently found in high concentrations in both the influent and effluent of WWTPs. encyclopedia.pub Removal rates in conventional WWTPs are often low, and sometimes even negative, which may be due to the recombination of precursors. encyclopedia.pub Consequently, it is frequently detected in surface waters. encyclopedia.pubsfei.org For instance, one study reported detection in 95% of surveyed streams in the European Union. sfei.org Concentrations can range from nanograms per liter to micrograms per liter in various water bodies. nih.gov In aquatic mesocosm studies, biotic degradation of carbamazepine has been observed, leading to the formation of 10,11-dihydrocarbamazepine (B140432) and 10,11-epoxycarbamazepine in the water column. researchgate.net

Soil and Plants: Soil acts as a significant reservoir for carbamazepine, primarily through the application of biosolids and irrigation with reclaimed wastewater. capes.gov.brnih.gov Studies have shown that carbamazepine can accumulate in the upper layers of soil, with concentrations varying based on land use. nih.gov The compound and its metabolites can be taken up by plants from the soil. mdpi.comnih.gov For example, zucchini plants (Cucurbita pepo) have been shown to absorb carbamazepine, leading to its accumulation in leaves and even the fruit, indicating a potential for trophic transfer. nih.gov In basil plants, both carbamazepine and its metabolite, acridine, were detected in the aerial parts of the plant when irrigated with contaminated water. mdpi.com The presence of plants can also influence the degradation of carbamazepine in the soil, with the rhizosphere playing a role in breaking down the compound. mdpi.com

Concentrations of Carbamazepine in Environmental Compartments

Environmental Compartment Concentration Range Reference
WWTP Effluent High ng/L to low µg/L mdpi.com
Surface Water 3.3 to 128.2 ng/L nih.gov
Soil (surface) 1.92 to 4.92 ng/g nih.gov
Zucchini Leaves (from soil with 1-20 mg/kg) ≥14 mg/kg nih.gov

Mass Balance Studies in Environmental Compartments

In the context of a WWTP, a mass balance calculation revealed that the majority of carbamazepine and its metabolites reside in the aqueous phase (wastewater) rather than being adsorbed to biosolids. nih.gov One study estimated that while 78 grams of carbamazepine and its metabolites entered a specific WWTP daily, 91 grams were discharged daily in the combined aqueous and solid phases of the effluent. nih.gov This discrepancy suggests that estimates based on sales data might not perfectly align with measured inputs and highlights the complexities of tracking these compounds through a treatment system. nih.gov

The persistence of carbamazepine is a key factor in these studies. It is resistant to microbial degradation and has a low tendency to adsorb to sediment. sfei.org This leads to its widespread presence in aquatic environments. The half-life of carbamazepine in aquatic ecosystems can be quite long, with estimates ranging from 63 to over 328 days. sfei.org This persistence means that the compound can be transported over long distances from its point of discharge.

In soil systems, while some degradation occurs, a significant portion of carbamazepine can persist. One study found that after 120 days of incubation in soil, the amount of non-extractable (bound) residue remained low (<5%), while mineralization was also minimal (<2%). capes.gov.br This indicates a high potential for the parent compound and its transformation products to be transported from the soil to other environmental compartments, such as groundwater or into plants. capes.gov.br

Pharmacokinetic Research in Non-Human Biological Systems

Isotopically labeled compounds like this compound are invaluable for pharmacokinetic (PK) research in non-human biological systems. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug before it is tested in humans.

Application in Animal Model Pharmacokinetic Studies

Animal models are fundamental in pre-clinical drug development. The pharmacokinetics of carbamazepine have been studied in various animal models, including rats and dogs, to predict its behavior in humans. nih.govresearchgate.net These studies have revealed species-specific differences in bioavailability and metabolism. researchgate.net

For example, the oral bioavailability of carbamazepine has been reported to be around 40% in rats and 91% in dogs. researchgate.net In rats, the absorption rate of certain polymorphic forms of carbamazepine showed a similar trend to that in humans, suggesting that rats may be a better predictive model for human absorption in some cases. nih.govresearchgate.net A multi-peak phenomenon in the plasma concentration curves has been observed in both rats and humans, but not in dogs. nih.govresearchgate.net

One of the key metabolites of carbamazepine is carbamazepine-10,11-epoxide, which has shown anticonvulsant activity comparable to the parent drug in animal models. nih.govfda.gov The plasma concentration of this active metabolite can be significant, ranging from 5% to 81% of the parent drug concentration during long-term treatment. nih.gov

In Vitro Permeability and Distribution Studies

In vitro models are used to assess the permeability and potential distribution of a drug across biological membranes, providing early indications of its absorption characteristics. Carbamazepine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability. jocpr.comnih.gov

Its low aqueous solubility can be a limiting factor for its dissolution rate, which in turn affects its bioavailability. nih.gov Studies using in vitro dissolution tests have shown variability among different commercial preparations of carbamazepine tablets, highlighting the importance of formulation on drug release. nih.gov

The high permeability of carbamazepine is supported by both in vitro and in vivo data. fip.org This characteristic suggests that once dissolved, it is readily absorbed across the gastrointestinal tract. The volume of distribution in humans is estimated to be between 0.7 to 1.4 L/kg, indicating that it distributes well into tissues. drugbank.com Carbamazepine also crosses the placenta. nih.govdrugbank.com

Assessment of Absorption, Distribution, Excretion in Pre-clinical Models

Pre-clinical ADME studies provide a comprehensive picture of a drug's journey through a biological system.

Distribution: Carbamazepine is distributed throughout the body and is about 75% bound to plasma proteins. nih.gov Higher concentrations are found in the liver and kidneys compared to the lungs and brain. drugbank.com

Metabolism and Excretion: Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.net A notable characteristic of carbamazepine is that it induces its own metabolism (autoinduction), which leads to a decrease in its half-life with repeated dosing. nih.gov The initial half-life after a single dose is around 35 hours, but this can decrease to 10-20 hours with multiple doses. nih.gov It is mainly excreted in the urine as hydroxylated and conjugated metabolites, with very little unchanged drug being eliminated. fda.govdrugbank.com The major metabolite is carbamazepine-10,11-epoxide, which is pharmacologically active. researchgate.netnih.gov

Reference Material Development and Quality Control for Isotope-Labeled Standards

The reliability and accuracy of analytical measurements are paramount in scientific research, particularly in fields like environmental monitoring and pharmaceutical analysis where decisions have significant consequences. Isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry-based methods. szabo-scandic.com Their development as certified reference materials (CRMs) involves a rigorous process to ensure their quality and suitability for this purpose.

The development of a reference material for this compound begins with its chemical synthesis, which must be carefully designed to achieve high isotopic enrichment and chemical purity. researchgate.net The goal is to produce a compound that is chemically identical to the native analyte but has a distinct mass, allowing it to be differentiated by a mass spectrometer. szabo-scandic.com

Key Stages in Reference Material Development and QC:

Synthesis and Purification: The synthesis route is optimized to incorporate the stable isotopes (Deuterium and ¹⁵N) at specific, stable positions within the carbamazepine molecule. Following synthesis, extensive purification is performed to remove any unlabeled starting materials, reagents, and byproducts.

Characterization and Certification: The purified material undergoes comprehensive characterization to establish its identity and purity. This involves a suite of analytical techniques:

Structural Confirmation: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure and the position of the isotopic labels.

Chemical Purity: Assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often with multiple detection methods (e.g., UV, MS) to ensure no impurities are missed.

Isotopic Purity/Enrichment: Mass spectrometry is used to determine the percentage of the material that is correctly labeled with the desired isotopes and to quantify the presence of any unlabeled or partially labeled species.

Concentration Assignment: For solution-based CRMs, the concentration is accurately determined using quantitative techniques, often by weighing the high-purity material on a calibrated microbalance and dissolving it in a precise volume of solvent.

Stability and Homogeneity Testing: Long-term and short-term stability studies are conducted under various storage conditions (e.g., different temperatures, light exposure) to establish recommended storage protocols and shelf life. nih.gov Homogeneity testing ensures that every unit of the reference material has the same properties within specified uncertainty limits.

As an internal standard, this compound is added in a known amount to samples at the beginning of the analytical workflow. musechem.com It co-processes with the native carbamazepine through extraction, cleanup, and analysis. Any loss of analyte during sample preparation or variations in instrument response will affect the standard and the native analyte equally, allowing for accurate correction and precise quantification. musechem.com This continuous monitoring is a critical aspect of quality control in routine analysis. nih.govmusechem.com

The table below outlines typical quality control specifications for a certified reference material of an isotope-labeled standard.

Table 2: Example Quality Control Specifications for this compound Certified Reference Material

Parameter Specification Analytical Method Used
Chemical Purity ≥ 99.0% HPLC-UV, LC-MS
Isotopic Enrichment (²H₂) ≥ 98% Mass Spectrometry
Isotopic Enrichment (¹⁵N) ≥ 98% Mass Spectrometry
Structural Identity Conforms to structure ¹H-NMR, ¹³C-NMR, HRMS
Certified Concentration (if solution) 100.0 µg/mL ± 0.5 µg/mL Gravimetry, qNMR
Homogeneity RSD < 2% LC-MS/MS
Long-Term Stability (at -20°C) Stable for ≥ 24 months LC-MS/MS

V. Future Directions and Emerging Research Avenues for Isotope Labeled Carbamazepine

Integration with High-Throughput Screening Methodologies

The integration of isotope-labeled compounds like Carbamazepine-d2,15N is critical for the evolution of high-throughput screening (HTS) methodologies, particularly those reliant on mass spectrometry. In HTS, speed and accuracy are paramount. Isotope-labeled internal standards are essential for ensuring the quality and reliability of these analyses. szabo-scandic.com

One of the most significant advancements is the use of this compound in ultra-fast analytical assays that eliminate the need for time-consuming chromatographic separation. researchgate.net A prime example is the Direct Analysis in Real Time tandem mass spectrometry (DART-MS/MS) method for the quantitative analysis of carbamazepine (B1668303) in human plasma. This approach leverages this compound as an internal standard to correct for matrix effects and variations in ionization. researchgate.net The use of DART-MS/MS drastically reduces the analytical time to approximately 0.4 minutes per sample, enabling ultra-high-throughput screening. researchgate.net

Research has demonstrated that such methods yield excellent linearity, accuracy, and precision, making them suitable for applications like therapeutic drug monitoring in clinical settings. researchgate.net The precision afforded by the stable isotope-labeled internal standard allows for the direct injection of samples with minimal preparation, further accelerating the screening process. rsc.org This is invaluable not only in clinical diagnostics but also in environmental science for the high-throughput evaluation of contaminant removal in facilities like wastewater treatment plants. rsc.org

Table 1: Performance Metrics of a High-Throughput DART-MS/MS Assay for Carbamazepine Using this compound Internal Standard

ParameterFindingReference
Analytical TechniqueDirect Analysis in Real Time Tandem Mass Spectrometry (DART-MS/MS) researchgate.net
Internal StandardThis compound researchgate.net
Analysis Time per Sample0.4 minutes researchgate.net
Linear Concentration Range0.50 - 30 µg/mL researchgate.net
Intra-day and Inter-day AccuracyWithin ±15% researchgate.net
Trueness&lt; 13.9% researchgate.net

Advanced Computational and Modeling Approaches for Isotopic Systems

The future of research involving isotope-labeled compounds is increasingly intertwined with advanced computational and modeling techniques. These in silico tools are crucial for designing experiments, interpreting complex datasets, and predicting the behavior of isotopic systems. researchgate.net General modeling concepts are being developed into unique software platforms that can simulate dynamic metabolic networks based on mass balances for intermediate labeling pools. researchgate.net Such frameworks allow for the automated generation of models of any size and complexity, tailored to specific experimental designs. researchgate.net

For isotope-labeled carbamazepine, these models can:

Refine Pharmacokinetic (PK) Models: By incorporating data from studies using stable-labeled intravenous carbamazepine, quantitative systems pharmacology (QSP) models can more accurately simulate drug disposition and effects. nih.govnih.gov This helps in understanding the significant inter-patient variation observed in carbamazepine pharmacokinetics. nih.gov

Correct for Isotopic Abundance: Determining the precise isotopic enrichment of a labeled compound like this compound via mass spectrometry requires sophisticated computational correction. chemicalsknowledgehub.comresearchgate.net Models are used to subtract the contribution of naturally occurring heavy isotopes (e.g., ¹³C), a process that itself can introduce systematic errors if not performed accurately. researchgate.net Advanced modeling seeks to minimize these errors by varying the natural abundance distribution throughout the correction process. researchgate.net

Predict Molecular Interactions: Computer-aided molecular modeling can be used to analyze the three-dimensional structure of labeled drugs and their interactions with biological targets, such as receptors. nih.gov While not specific to carbamazepine, these approaches can be applied to understand how isotopic substitution might subtly influence binding affinity or conformation.

Development of Novel Isotopic Labeling Strategies and Sites

While this compound is an established and useful compound, research continues into novel strategies for isotopic labeling to create even more effective tools for analysis. medchemexpress.commedchemexpress.comlgcstandards.com The ideal stable isotope-labeled internal standard should have the label positioned on a stable part of the molecule that is not subject to chemical exchange and preferably on a fragment of interest for mass spectrometric analysis. acanthusresearch.com

Emerging strategies focus on:

Late-Stage Labeling: New methods are being developed that allow for the incorporation of isotopes at a late stage in the synthesis process. This is highly efficient and cost-effective. For instance, novel palladium-catalyzed electrocarboxylation techniques enable the precise incorporation of carbon isotopes (like ¹⁴C or ¹³C) using labeled carbon dioxide directly, streamlining the process and minimizing waste. au.dk

Site-Selective Labeling: There is a growing interest in developing methods for highly site-selective labeling. Recently, a method for exchanging a nitrogen atom in an azine ring for a ¹⁵N atom was developed. chemistryviews.org This approach, based on an Addition of Nucleophile, Ring Opening, Ring Closing (ANRORC) mechanism, could potentially be applied to the azepine ring of carbamazepine to create novel ¹⁵N-labeled analogues with high isotopic enrichment. chemistryviews.org

Multi-Isotope Labeling: The synthesis of compounds with multiple isotopic labels (e.g., combining ¹³C, ¹⁵N, and ²H) is becoming more common. chemicalsknowledgehub.com These multiply-labeled standards provide a greater mass difference from the unlabeled analyte, which is advantageous in mass spectrometry to avoid spectral overlap. acanthusresearch.com

Table 2: Comparison of Isotopic Labeling Strategies

StrategyDescriptionPotential Advantage for CarbamazepineReference
Traditional SynthesisSynthesis from simple, commercially available labeled precursors.Well-established; allows for labeling on the molecular backbone. symeres.com
H/D ExchangeExchange of acidic protons with deuterium (B1214612) from a deuterated solvent. Simple but labels can be susceptible to back-exchange.Simple method for introducing deuterium, though less stable. symeres.comchemicalsknowledgehub.com
Late-Stage FunctionalizationIntroduction of an isotope in the final steps of synthesis.Increases efficiency; allows for rapid synthesis of diverse labeled compounds. au.dkmusechem.com
ANRORC-type ReactionsRing-opening and closing mechanism to exchange heteroatoms like nitrogen.Enables site-selective ¹⁵N labeling of the heterocyclic ring system. chemistryviews.org

Expanding Applications in Multi-omics Research (e.g., metabolomics, fluxomics)

Isotope-labeled compounds like this compound are pivotal for the expansion of multi-omics research, which integrates data from genomics, proteomics, and metabolomics to provide a holistic view of biological systems.

Metabolomics: In metabolomics, stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification of metabolites in complex biological samples. acs.orgnih.gov By spiking a sample with a known amount of this compound, analysts can correct for sample loss during preparation and for matrix effects (ion suppression or enhancement) during mass spectrometry analysis. acs.org This greatly improves the reproducibility and reliability of measurements. acs.org Non-targeted stable isotope labeling analysis also holds the potential to discover previously unknown metabolic pathways and reactions. frontiersin.org

Fluxomics: Fluxomics aims to measure the rates (fluxes) of metabolic reactions. studysmarter.co.uk Administering an isotope-labeled compound and tracing the path of the isotopes through various metabolic pathways is a core technique. frontiersin.org Using labeled carbamazepine, researchers can investigate its metabolic fate in detail, quantifying the flux through different biotransformation pathways, such as epoxidation and diol formation. nih.gov

Pharmacogenomics: A key area of future research is combining stable isotope pharmacokinetic studies with genomic analysis. In a recent landmark study, patients with epilepsy were co-administered an intravenous dose of stable-labeled carbamazepine with their oral dose. nih.gov This allowed for a rigorous characterization of carbamazepine's absolute clearance and other pharmacokinetic parameters, which were then correlated with single nucleotide polymorphisms (SNPs) in genes responsible for its metabolism (e.g., CYP3A4, EPHX1) and transport (e.g., ABCB1, ABCC2). nih.gov This approach powerfully links an individual's genetic makeup to their specific drug-handling capacity, paving the way for personalized medicine.

Role in Advancing Green Analytical Chemistry Principles

The use of this compound as an internal standard plays a significant role in promoting the principles of Green Analytical Chemistry (GAC). puc-rio.br The main goal of GAC is to develop analytical methods that are more environmentally friendly by reducing or eliminating hazardous substances and minimizing waste, without sacrificing analytical performance. researchgate.net

The use of isotope-labeled standards contributes to this goal in several ways:

Enabling Method Miniaturization: The high precision and accuracy afforded by SIL internal standards allow for the use of smaller sample volumes and the miniaturization of analytical devices. researchgate.net This directly reduces the consumption of solvents and reagents.

Facilitating Direct Analysis Techniques: Because SIL standards effectively correct for complex matrix effects, they enable the use of analytical techniques that require minimal sample preparation. researchgate.netrsc.org Methods like DART-MS/MS and direct injection LC-MS involve little to no use of organic solvents for extraction, aligning with the GAC principle of avoiding toxic reagents. researchgate.netresearchgate.net

Improving Method Reliability: The enhanced reliability and reproducibility of assays using SIL standards reduce the need for repeat analyses. acs.org Fewer failed runs mean less waste generation and lower energy consumption over time.

By improving the quality of analytical data, isotope-labeled compounds like this compound are not just analytical tools but also enablers of more sustainable scientific practices. szabo-scandic.com

Q & A

Basic Research Questions

Q. How can Carbamazepine-d2,15N be synthesized and characterized to ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium exchange and 15N incorporation via precursor modification. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 15N) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity. Purity assessment should include chromatographic methods (HPLC or UPLC) coupled with UV or MS detection. Detailed protocols must specify reagent sources, reaction conditions, and purification steps to ensure reproducibility .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Method validation should include parameters like linearity (1–100 ng/mL), precision (CV <15%), accuracy (85–115%), and matrix effects assessment. Deuterated analogs (e.g., Carbamazepine-d10) can serve as internal standards to correct for ion suppression/enhancement. Cross-validate results with isotopic dilution techniques to account for potential interferences .

Q. How should isotopic integrity of this compound be maintained during long-term storage?

  • Methodological Answer : Store at ≤−20°C in airtight, light-resistant containers to minimize deuterium exchange and 15N dilution. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) to assess degradation. Regularly verify isotopic purity via HRMS and compare against certified reference materials .

Advanced Research Questions

Q. How to design a 15N tracer study to investigate this compound’s metabolic pathways in pharmacokinetic models?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to administer this compound and unlabeled analogs. Collect biological samples (plasma, urine, tissues) at critical timepoints. Optimize sampling frequency based on preliminary pharmacokinetic data to capture distribution and elimination phases. Analyze 15N enrichment via isotope ratio mass spectrometry (IRMS) or gas chromatography-combustion-IRMS (GC-C-IRMS). Statistical power analysis should guide sample size to account for natural 15N variability .

Q. How can discrepancies in 15N enrichment data from metabolic studies be resolved?

  • Methodological Answer : Common sources of error include isotopic dilution (e.g., from endogenous nitrogen pools), contamination during sample preparation, or instrumental drift. Use internal standards (e.g., 15N-labeled urea) for normalization. Replicate measurements and blank controls are critical. For pharmacokinetic models, apply compartmental analysis to distinguish between tracer redistribution and actual metabolic conversion .

Q. What challenges arise when co-analyzing deuterium and 15N labels in this compound using spectroscopic methods?

  • Methodological Answer : Deuterium labeling can cause signal splitting in NMR spectra, complicating 15N detection. Use 15N-edited HSQC (Heteronuclear Single Quantum Coherence) NMR to suppress 1H signals and enhance 15N resolution. For MS, employ high-resolution instruments (e.g., Orbitrap) to distinguish between isotopic clusters of deuterium and 15N. Calibrate instruments using dual-labeled standards to minimize cross-talk between channels .

Q. How to statistically compare isotopic enrichment data across multiple experimental cohorts?

  • Methodological Answer : Apply mixed-effects models to account for between-subject variability and repeated measures. Use ANOVA with post-hoc Tukey tests for group comparisons. For non-normal data, non-parametric tests (e.g., Kruskal-Wallis) are appropriate. Report effect sizes and confidence intervals to contextualize biological significance. Open-source tools like R or Python’s SciPy suite enable robust data analysis .

Tables for Key Methodological Considerations

Parameter Recommendation References
Isotopic purity validationHRMS with <0.1% deviation from theoretical m/z; NMR δ15N shifts confirmed vs. standards
LC-MS/MS method validationLOD ≤0.5 ng/mL; LOQ ≤1.5 ng/mL; recovery ≥80% in spiked matrices
15N tracer study designSampling intervals: 0, 1, 3, 6, 12, 24h post-administration; n ≥6 per timepoint
Data interpretationCorrect for natural 15N abundance (0.3663%) using baseline subtraction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.